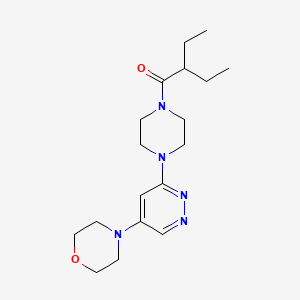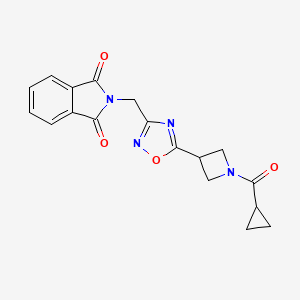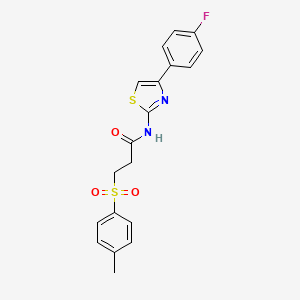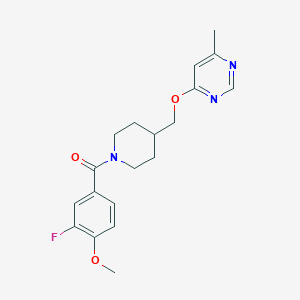
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, commonly known as PDP, is a synthetic compound that has been widely researched for its potential therapeutic applications. It belongs to the class of compounds known as protein kinase inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Scientific Research Applications
Phenolic Compounds: A Pharmacological Review
Phenolic acids, including Chlorogenic Acid (CGA) and others like Syringic Acid and Thymol, have been extensively studied for their various practical, biological, and pharmacological effects. These compounds are known for their antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antimicrobial activities, among others. They play significant roles in modulating lipid metabolism and glucose regulation, offering potential therapeutic benefits in treating disorders such as cardiovascular disease, diabetes, and obesity. Their hepatoprotective effects are also notable, protecting against chemical-induced injuries by altering the metabolism of nutrients and acting as free radicals scavengers (M. Naveed et al., 2018).
Immunomodulatory and Anti-Inflammatory Roles
Polyphenols, by interfering with immune cell regulation and proinflammatory cytokines' synthesis, demonstrate significant immunomodulatory and anti-inflammatory mechanisms. They modulate various pathways, including NF-κB, MAPk, and JAK/STAT, contributing to their effectiveness in preventing and managing chronic diseases related to inflammation, such as diabetes, obesity, and cardiovascular diseases (N. Yahfoufi et al., 2018).
Antioxidant and Bioavailability Studies
Research on the bioavailability and bioefficacy of polyphenols highlights their abundant presence in our diet and their role in preventing degenerative diseases. Despite the differences in bioavailability among various polyphenols, they contribute to enhancing the endogenous antioxidant capacity, suggesting their therapeutic potential in dietary supplements or pharmacological agents for various health benefits (C. Manach et al., 2005).
Therapeutic and Industrial Importance
The review on laccase, a polyphenol oxidase, underlines its wide range of biological functions and its emerging applications in biotechnological and industrial sectors. Its role in biosensors, biofuel production, and as an environmentally friendly option for bioremediation and pollution control demonstrates the versatility and importance of phenolic compounds in both health and industry (Majid Dana et al., 2017).
properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-8-17(2)18(11-16)15-32-20-9-10-22(23(30)13-20)25-24(14-28-26(27)29-25)33-21-6-4-5-19(12-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRNORISHLELCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)


![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)

